molecular formula C₂₁H₂₉D₃O₂ B1155368 Methyl Eicosapentaenoate-D3

Methyl Eicosapentaenoate-D3

カタログ番号: B1155368
分子量: 319.5
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl eicosapentaenoate-D3 (C₂₁H₃₁D₃O₂) is a deuterated derivative of methyl eicosapentaenoate, an esterified form of the omega-3 fatty acid eicosapentaenoic acid (EPA). The incorporation of three deuterium atoms at specific positions enhances its utility as a stable isotope-labeled internal standard in quantitative lipidomics and pharmacokinetic studies. This compound is particularly valuable for tracing EPA metabolism in vivo, enabling precise measurement of EPA-derived metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) .

特性

分子式

C₂₁H₂₉D₃O₂

分子量

319.5

同義語

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; _x000B_(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3;  all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3;  Methyl 5Z,8Z,11Z,14Z,17Z-Eicosapentaenoate-D3;  Methyl all

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl eicosapentaenoate-D3 belongs to the broader class of fatty acid methyl esters (FAMEs). Below is a comparative analysis with analogous compounds, emphasizing structural, analytical, and functional distinctions.

Structural Features
Compound Name Carbon Chain Double Bonds Functional Groups Deuterium Labeling
Methyl eicosapentaenoate-D3 C20 5 Methyl ester, omega-3 Yes (3D)
Sandaracopimaric acid methyl ester C20 2 Diterpenoid methyl ester No
Ethyl linolenate C18 3 Ethyl ester, omega-3 No
Methyl palmitate C16 0 Saturated methyl ester No



Key Observations :

  • Chain Length and Unsaturation: Methyl eicosapentaenoate-D3 (C20:5) has a longer polyunsaturated backbone compared to ethyl linolenate (C18:3) and methyl palmitate (C16:0), which impacts lipid solubility and metabolic pathways.
  • Deuterium Labeling: Unlike non-deuterated FAMEs, the D3 label in methyl eicosapentaenoate-D3 minimizes isotopic interference in MS analysis, improving quantification accuracy .
  • Biosynthetic Origin: Sandaracopimaric acid methyl ester, a diterpenoid, diverges structurally from EPA-derived esters, reflecting distinct biological roles in plant resins vs. animal lipid metabolism .
Analytical Differentiation
Technique Methyl Eicosapentaenoate-D3 Comparable Compounds (e.g., Methyl Palmitate)
GC-MS Requires derivatization; deuterium shifts retention time minimally. Directly analyzable; distinct retention times based on saturation .
NMR Deuterium atoms alter ¹H NMR signals (e.g., suppressed peaks at ~0.9–1.7 ppm). Non-deuterated esters show characteristic methyl/methylene resonances .
HPLC Co-elutes with non-deuterated EPA esters but distinguishable via MS/MS. Separated based on polarity (e.g., methyl palmitate elutes earlier) .

Challenges and Limitations

  • Synthetic Complexity : Deuterium labeling increases synthesis costs, limiting large-scale applications.
  • Analytical Overlap: Co-elution with endogenous EPA esters necessitates high-resolution MS for differentiation .

Q & A

Q. What are the established synthesis protocols for Methyl Eicosapentaenoate-D3, and how is isotopic purity validated?

Methyl Eicosapentaenoate-D3 is synthesized via esterification of eicosapentaenoic acid (EPA) with deuterated methanol under acidic catalysis. Isotopic purity (>98% deuterium incorporation) is validated using:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and rule out isotopic scrambling.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For quantification of deuterated vs. non-deuterated species via distinct mass-to-charge ratios.
    Standard protocols recommend repeating synthesis batches under inert atmospheres to minimize oxidation .

Q. How is Methyl Eicosapentaenoate-D3 utilized as an internal standard in lipidomic studies?

As a deuterated analog, it serves as a stable isotope-labeled internal standard (SIL) to:

  • Normalize matrix effects during LC-MS/MS by spiking known concentrations into biological samples.
  • Quantify endogenous EPA via calibration curves, leveraging the mass shift between deuterated and non-deuterated ions.
    Methodological best practices include verifying SIL stability under extraction conditions (e.g., solid-phase extraction pH) and confirming no endogenous interference .

Q. What analytical techniques are optimal for detecting Methyl Eicosapentaenoate-D3 in complex biological matrices?

  • LC-MS/MS with Multiple Reaction Monitoring (MRM) : Targets specific precursor-to-product ion transitions (e.g., m/z 331 → 283 for EPA derivatives).
  • Gas Chromatography (GC-MS) with derivatization : Methylation or silylation improves volatility for EPA-D3 separation.
    Validation requires assessing recovery rates, limit of detection (LOD), and intra-day/inter-day precision using spiked plasma/liver homogenates .

Advanced Research Questions

Q. How can experimental designs address inter-individual variability in pharmacokinetic studies of Methyl Eicosapentaenoate-D3?

  • Controlled dietary regimens : Standardize baseline EPA intake to minimize confounding.
  • Crossover trials : Compare deuterated tracer kinetics in the same subjects under different conditions.
  • Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to quantify variability sources (e.g., age, CYP450 polymorphisms) .

Q. How should researchers resolve contradictions in reported bioavailability data for Methyl Eicosapentaenoate-D3 across studies?

  • Systematic review frameworks : Apply PRISMA guidelines to assess heterogeneity in dosing, sample preparation, and analytical methods.
  • Meta-regression : Test covariates like lipid matrix composition (e.g., triglyceride vs. phospholipid emulsions) impacting absorption.
  • Sensitivity analysis : Exclude outliers due to methodological deviations (e.g., improper SIL storage) .

Q. What strategies ensure reproducibility in deuterated lipid tracer studies?

  • Detailed SOPs : Document synthesis conditions (e.g., reaction time, temperature), storage (-80°C under argon), and LC-MS parameters.
  • Open-data practices : Share raw mass spectra and chromatograms in repositories like MetaboLights.
  • Inter-laboratory validation : Collaborate to replicate key findings using harmonized protocols .

Q. How can researchers formulate testable hypotheses for Methyl Eicosapentaenoate-D3’s role in specialized pro-resolving mediator (SPM) pathways?

  • Tracer studies : Administer EPA-D3 to cell cultures or animal models, then quantify deuterated SPMs (e.g., resolvins) via MRM.
  • Knockout models : Compare SPM synthesis in COX-2-deficient vs. wild-type systems.
  • Computational docking : Predict EPA-D3 binding affinities to enzymes like 5-lipoxygenase using molecular dynamics simulations .

Q. What experimental controls are critical for assessing isotopic effects in Methyl Eicosapentaenoate-D3 metabolism?

  • Non-deuterated controls : Compare reaction rates (e.g., β-oxidation) in parallel assays.
  • pH/temperature trials : Test deuterium kinetic isotope effects (KIE) under varying physiological conditions.
  • Enzyme inhibition : Use pan-lipase inhibitors to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) be integrated to study Methyl Eicosapentaenoate-D3’s metabolic fate?

  • Correlative analysis : Pair LC-MS lipid profiles with RNA-seq data to identify enzymes co-expressed with deuterated metabolites.
  • Pathway enrichment tools : Use platforms like MetaboAnalyst or KEGG to map deuterated EPA into anti-inflammatory pathways.
  • Network modeling : Construct gene-metabolite interaction networks using Gaussian graphical models .

Q. Methodological Resources

  • Data repositories : MetaboLights (MTBLS accession datasets for lipidomic workflows).
  • Statistical tools : R packages nlme for mixed-effects modeling, metafor for meta-analysis.
  • Protocol templates : COSMOS-E guidelines for systematic reviews of observational studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。